Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate
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Overview
Description
Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate is a chemical compound characterized by a pyrrolidine ring substituted with an ethyl group at the third position, a hydroxyl group at the fourth position, and a carboxylate ester at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylamine with a suitable diketone, followed by esterification and hydroxylation steps. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization and esterification processes.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in binding to active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Pyrrolidine-2-carboxylate derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical reactivity.
Proline derivatives: Proline and its derivatives are structurally related and have comparable biological activities.
Pyrrolizines: These compounds also contain a pyrrolidine ring and are used in medicinal chemistry.
Uniqueness: Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the third position and the hydroxyl group at the fourth position differentiates it from other pyrrolidine derivatives, potentially leading to unique interactions with biological targets.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-5-6(10)4-9-7(5)8(11)12-2/h5-7,9-10H,3-4H2,1-2H3 |
InChI Key |
RBGQHFYLSZVNLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CNC1C(=O)OC)O |
Origin of Product |
United States |
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